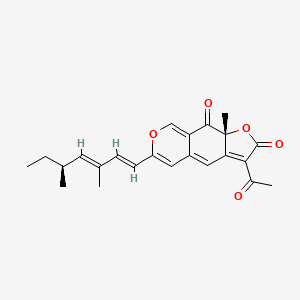

(-)-Rotiorin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(-)-rotiorin is an azaphilone that is 9,9a-dihydro-2H-furo[3,2-g]isochromen-2-one substituted by an acetyl group at position 3, an oxo group at position 9, a 3,5-dimethylhepta-1,3-dien-1-yl group at position 6 and a methyl group at position 9a. It has been isolated from Chaetomium cupreum and exhibits antifungal activity. It has a role as an antifungal agent and a Chaetomium metabolite. It is a gamma-lactone, an azaphilone, a methyl ketone, an organic heterotricyclic compound and an enone.

Applications De Recherche Scientifique

Pharmacological Properties

Antioxidant Activity

(-)-Rotiorin exhibits significant antioxidant properties, which are crucial for combating oxidative stress-related diseases. Research indicates that it can scavenge free radicals, thereby protecting cellular components from damage. This property is particularly relevant in neurodegenerative conditions where oxidative stress plays a pivotal role.

Anti-inflammatory Effects

Studies have demonstrated that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes, suggesting its potential use in treating conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases.

Antimicrobial Activity

this compound has shown promising antimicrobial effects against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, which could lead to the development of new antimicrobial agents, especially in the face of rising antibiotic resistance.

Therapeutic Applications

Neuroprotective Effects

Research indicates that this compound may protect neuronal cells from apoptosis induced by oxidative stress. This suggests its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Clinical studies are needed to further explore its efficacy and safety in human subjects.

Cancer Treatment

Preliminary studies suggest that this compound may inhibit tumor growth and induce apoptosis in cancer cells. Its ability to target specific signaling pathways involved in cancer progression makes it a candidate for further investigation as a chemotherapeutic agent.

Drug Discovery Implications

The structural characteristics of this compound make it an attractive scaffold for drug design. Its bioactivity can be leveraged to develop derivatives with enhanced potency and selectivity. Structure-activity relationship studies could provide insights into optimizing its pharmacological profiles.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Investigate antioxidant properties | Demonstrated significant free radical scavenging activity in vitro. |

| Study 2 | Assess anti-inflammatory effects | Reduced levels of TNF-alpha and IL-6 in cell cultures treated with this compound. |

| Study 3 | Evaluate antimicrobial efficacy | Showed effective inhibition of Staphylococcus aureus growth at low concentrations. |

| Study 4 | Explore neuroprotective potential | Prevented neuronal cell death in models of oxidative stress-induced injury. |

Analyse Des Réactions Chimiques

Reaction with Methylamine

(-)-Rotiorin reacts with methylamine to form an adduct, resulting in loss of biological activity. This nucleophilic addition occurs at the α,β-unsaturated carbonyl system, leading to a conjugated enamine structure .

-

Conditions : Methanol, room temperature, 20 minutes.

-

Product : Methylamine adduct (no biological activity).

-

Reaction Rate : Initial rate of 0.12 μM·min⁻¹ (slower than citrinin but faster than sclerotiorin) .

Comparative Reaction Rates

| Compound | Initial Rate (μM·min⁻¹) | Biological Activity Post-Reaction |

|---|---|---|

| This compound | 0.12 | None |

| (+)-Sclerotiorin | 0.08 | None |

| Citrinin | 0.95 | None |

Oxidation Reactions

This compound undergoes oxidative degradation under controlled conditions:

-

Ozonolysis : Cleavage of the conjugated diene system yields 4,6-dimethyloctanoic acid and a ketone fragment .

-

Chromic Acid (CrO₃) Oxidation : Forms a dienone derivative, confirming the presence of reactive double bonds .

Hydrogenation

Catalytic hydrogenation saturates the double bonds in this compound:

-

Conditions : H₂/Pd-C in ethanol.

-

Product : Tetrahydrorotiorin (m.p. 142–144°C, [α]D +213°), a mixture of diastereomers .

Alkaline Degradation

Exposure to alkali results in cleavage of the lactone ring and decarboxylation:

-

Conditions : Aqueous NaOH.

-

Product : A red-brown dienone derivative (C₁₇H₁₈O₄), confirming the presence of a reactive γ-lactone .

Enzyme-Catalyzed Modifications

This compound serves as a substrate for fungal enzymes in pigment biosynthesis:

-

Amination : Reacts with amines (e.g., leucine) in aqueous ethanol (pH 7) to form azaphilone derivatives (e.g., isochromophilone leucine) .

Key Structural Insights

Propriétés

Formule moléculaire |

C23H24O5 |

|---|---|

Poids moléculaire |

380.4 g/mol |

Nom IUPAC |

(9aR)-3-acetyl-6-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-9a-methylfuro[3,2-g]isochromene-2,9-dione |

InChI |

InChI=1S/C23H24O5/c1-6-13(2)9-14(3)7-8-17-10-16-11-19-20(15(4)24)22(26)28-23(19,5)21(25)18(16)12-27-17/h7-13H,6H2,1-5H3/b8-7+,14-9+/t13-,23+/m0/s1 |

Clé InChI |

CJMOMVNHRUTOJX-SEAFAFSMSA-N |

SMILES isomérique |

CC[C@H](C)/C=C(\C)/C=C/C1=CC2=CC3=C(C(=O)O[C@]3(C(=O)C2=CO1)C)C(=O)C |

SMILES canonique |

CCC(C)C=C(C)C=CC1=CC2=CC3=C(C(=O)OC3(C(=O)C2=CO1)C)C(=O)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.